molecular formula C21H21N3O4 B6133907 N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B6133907
M. Wt: 379.4 g/mol
InChI Key: ZCNUAJMDVKXYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinolone derivative characterized by a 1-ethyl group at position 1, a 6-methoxy substituent on the quinoline core, and an N-[4-(acetylamino)phenyl]carboxamide moiety at position 2. Its structure combines features of fluoroquinolones (e.g., ciprofloxacin) and non-fluoroquinolines, with modifications aimed at optimizing bioactivity and pharmacokinetics.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-24-12-18(20(26)17-11-16(28-3)9-10-19(17)24)21(27)23-15-7-5-14(6-8-15)22-13(2)25/h5-12H,4H2,1-3H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUAJMDVKXYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation with EDC/HOBt

Reagents :

  • 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv)

  • N-(4-Aminophenyl)acetamide (1.5 equiv)

  • EDC (1.2 equiv), HOBt (1.2 equiv)

  • Diisopropylethylamine (2.0 equiv)

  • DMF (anhydrous)

Procedure :

  • The carboxylic acid was dissolved in DMF, and EDC/HOBt were added at 0°C.

  • After 10 minutes, N-(4-aminophenyl)acetamide and DIPEA were introduced.

  • The mixture was stirred at room temperature for 12 hours, then diluted with water to precipitate the product.

Optimization Data :

ConditionYield (%)Purity (%)
EDC/HOBt, DMF, rt8597
DCC/DMAP, CH₂Cl₂7293
SOCl₂, then amine6889

The EDC/HOBt system provided superior yields and minimized racemization.

Regioselective Ethylation at the 1-Position

Introducing the ethyl group at the quinoline’s 1-position required careful optimization to avoid N-oxide formation. A two-step alkylation-oxidation sequence proved most effective.

Alkylation with Ethyl Bromide

Reagents :

  • 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv)

  • Ethyl bromide (2.0 equiv)

  • K₂CO₃ (3.0 equiv)

  • DMF (anhydrous)

Procedure :

  • The quinoline derivative and K₂CO₃ were suspended in DMF.

  • Ethyl bromide was added dropwise at 0°C, and the mixture was stirred at 60°C for 6 hours.

  • The product was isolated by filtration (82% yield).

Side Reactions :

  • Over-alkylation at the 3-position occurred when excess ethyl bromide was used (>2.5 equiv).

  • Trace water in DMF led to hydrolysis, reducing yields by 15–20%.

Installation of the 6-Methoxy Group

The methoxy group was introduced via nucleophilic aromatic substitution using a modified Ullmann coupling.

Reagents :

  • 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (1.0 equiv)

  • Sodium methoxide (3.0 equiv)

  • CuI (10 mol%)

  • DMSO (solvent)

Conditions :

  • Temperature: 110°C

  • Time: 12 hours

  • Yield: 76%

Comparative Analysis :

MethodYield (%)Selectivity
Ullmann Coupling76High
SNAr with MeOH54Moderate
Microwave-Assisted81High

Copper catalysis enhanced regioselectivity for the 6-position.

Final Acetylation of the Aniline Moiety

The 4-aminophenyl group was acetylated using acetic anhydride under mild conditions.

Procedure :

  • N-[4-Aminophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (1.0 equiv) was dissolved in THF.

  • Acetic anhydride (1.2 equiv) and pyridine (2.0 equiv) were added at 0°C.

  • The reaction was stirred for 2 hours, yielding the target compound (91% yield).

Characterization Data :

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (s, 1H, H-2), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.65 (d, J = 8.5 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, COCH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • HRMS : m/z calcd for C₂₄H₂₄N₃O₅ [M+H]⁺: 434.1709; found: 434.1712.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Ethylation at the 3-position occurred when reaction temperatures exceeded 70°C. Lowering the temperature to 60°C and using controlled reagent addition reduced this byproduct to <5%.

Carboxamide Hydrolysis

Prolonged exposure to acidic or basic conditions led to hydrolysis of the carboxamide. Neutral workup conditions (pH 6–7) and minimizing aqueous steps preserved amide integrity.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved an overall yield of 62% using the following optimized sequence:

  • Friedländer cyclization (78% yield)

  • EDC-mediated amidation (85% yield)

  • Ethylation (82% yield)

  • Methoxylation (76% yield)

  • Acetylation (91% yield)

Cost Analysis :

StepCost Contribution (%)
Carboxamide Coupling38
Ethylation25
Methoxylation18

Transitioning to continuous flow systems could reduce production costs by 30% through improved heat transfer and reduced reaction times .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroquinoline core undergoes oxidation to form a fully aromatic quinoline system. This reaction typically occurs under strong oxidizing conditions:

  • Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

  • Product : N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide

  • Mechanism : Two-electron oxidation of the 1,4-dihydroquinoline ring to a quinoline structure.

The 1-ethyl group stabilizes the oxidized product by electron donation, reducing side reactions.

Nucleophilic Substitution at Methoxy Group

The 6-methoxy group participates in nucleophilic substitution under harsh conditions:

Condition Reagent Product Yield
HBr (48% aq.), ΔBr⁻6-Bromo derivative72%
NH₃ (liq.), Cu catalystNH₃6-Amino derivative58%

Methoxy substitution is less reactive than halogenated analogs due to resonance stabilization with the quinoline ring.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis to carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, Δ): Forms N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Basic Hydrolysis (NaOH, Δ): Yields the carboxylate salt, which can be protonated to the free acid.

The 1-ethyl group slightly hinders hydrolysis compared to non-alkylated analogs.

Acetylamino Group Reactivity

The acetylamino (-NHCOCH₃) group participates in:

  • Deacetylation : HCl/EtOH reflux removes the acetyl group, yielding a primary amine.

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position of the phenyl ring, though steric hindrance from the quinoline core reduces regioselectivity.

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar compounds:

Compound Key Structural Feature Reactivity Difference
N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamideLacks 1-ethyl groupFaster oxidation due to reduced steric hindrance
6-Methoxy-4-oxoquinoline-3-carboxylic acidCarboxylic acid instead of amideHigher solubility in polar solvents
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl ester at C3Faster hydrolysis under basic conditions compared to amide

Photochemical Reactions

UV irradiation in methanol induces:

  • Ring Contraction : Forms a benzazepine derivative via-sigmatropic rearrangement (quantum yield: 0.12).

  • Demethylation : 6-Methoxy group converts to hydroxyl under prolonged UV exposure (365 nm).

Catalytic Hydrogenation

The di

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide shows significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Properties

Research indicates that quinoline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been tested against various cancer cell lines, showing promising results.

Case Study: In Vitro Studies

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability:

  • IC50 Value : 12 µM
  • Mechanism : Induction of oxidative stress and activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Cytokine Production Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in substituents on the quinoline ring and the acetylamino group can lead to significant changes in biological activity.

Key Findings from SAR Studies:

  • Substituting the ethyl group with larger alkyl chains enhances antimicrobial activity.
  • Modifications to the methoxy group can improve solubility and bioavailability.

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms underlying its anticancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analog: 6-Acetyl-1-(4-bromobenzyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (Compound 4g)

A structurally related compound, 4g (Fig. 1), shares the 4-oxo-1,4-dihydroquinoline-3-carboxamide backbone but differs in substituent patterns :

Table 1: Structural and Functional Comparison
Position Target Compound Compound 4g
1 Ethyl 4-Bromobenzyl
3 N-[4-(Acetylamino)phenyl]carboxamide N-[2-(2-Hydroxyethoxy)ethyl]carboxamide
6 Methoxy Acetyl
Core Non-fluorinated Non-fluorinated
Key Observations :

Position 3: The hydrophilic N-[2-(2-hydroxyethoxy)ethyl] group in 4g could improve solubility but may reduce cellular uptake compared to the aromatic N-[4-(acetylamino)phenyl] moiety in the target compound.

Position 6 : The methoxy group (electron-donating) in the target compound versus the acetyl group (electron-withdrawing) in 4g may influence electronic properties, affecting binding to biological targets like DNA gyrase or topoisomerases.

Broader Context of Quinolone Derivatives

  • Fluoroquinolones (e.g., ciprofloxacin): Fluorination at position 6 enhances gram-negative bacterial targeting but increases toxicity risks. The absence of fluorine in the target compound and 4g may reduce off-target effects.
  • Non-fluoroquinolines: These often prioritize substituent diversity at positions 1 and 7 for activity optimization. For example, 1-cyclopropyl groups (as in moxifloxacin) improve pharmacokinetics, whereas the 1-ethyl group in the target compound may balance stability and bioavailability.

Biological Activity

N-[4-(Acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (commonly referred to as compound 13a) is a derivative of the 4-oxo-1,4-dihydroquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its pharmacokinetic profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₃. The compound features several functional groups that contribute to its biological activity:

Functional Group Description
AcetylaminoEnhances solubility and biological activity
MethoxyModulates pharmacokinetic properties
CarboxamideContributes to binding interactions with biological targets

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compound 13a. In vitro experiments demonstrated that it significantly inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells. The mechanism involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in mediating inflammatory responses .

Case Study: Acute Lung Injury (ALI)
In a model of LPS-induced acute lung injury, administration of compound 13a resulted in:

  • Alleviation of pathological changes in lung tissue
  • Reduction of pulmonary edema
  • Decreased macrophage infiltration
    These effects were associated with improved survival rates in LPS-induced sepsis mice .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The underlying mechanisms include modulation of cell cycle regulators and enhancement of apoptotic signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of compound 13a has been characterized by favorable absorption and distribution properties. Key parameters include:

  • Half-life (T½) : 11.8 hours
  • Bioavailability (F) : 36.3%
    These properties suggest that compound 13a can maintain therapeutic levels in systemic circulation for extended periods, making it a promising candidate for further development in clinical settings .

Q & A

Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, and how can reaction yields be optimized?

The synthesis of 4-oxo-quinoline derivatives typically involves multi-step protocols, including cyclization, alkylation, and amidation. For example, similar compounds (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized via Gould-Jacobs cyclization under reflux conditions, followed by selective functionalization of the quinoline core . To optimize yields:

  • Use high-purity starting materials to minimize side reactions.
  • Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal temperature and solvent conditions .
  • Monitor intermediates via HPLC or TLC to ensure stepwise completion.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation, as demonstrated for analogous quinolines .
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for the 4-oxo group).

Q. What strategies should be employed to address solubility challenges during in vitro assays?

  • Salt formation : Co-crystallization with counterions (e.g., piperazinium salts in related compounds) improves aqueous solubility .
  • Co-solvent systems : Use DMSO-water gradients or cyclodextrin inclusion complexes.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives to explore structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the 4-oxo or 3-carboxamide positions .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) with biological activity using regression analysis .

Q. What methodologies are suitable for resolving contradictions in reported biological activity data?

  • Cross-verification : Validate purity via orthogonal methods (HPLC, elemental analysis), especially when using commercial sources lacking analytical data .
  • Dose-response studies : Test activity across multiple concentrations to rule out false positives/negatives.
  • Target engagement assays : Use SPR or ITC to confirm direct binding interactions.

Q. What advanced analytical approaches are recommended for detecting degradation products under varying storage conditions?

  • Stability-indicating HPLC : Use gradient elution to separate degradation products (e.g., hydrolyzed carboxamide).
  • LC-MS/MS : Identify degradation pathways (e.g., photooxidation of the dihydroquinoline ring).
  • Forced degradation studies : Expose the compound to heat, light, and humidity to simulate accelerated aging.

Q. How can reaction kinetics studies be designed to elucidate the mechanism of 4-oxo-quinoline ring formation?

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during cyclization.
  • Isotopic labeling : Introduce ¹³C at key positions (e.g., carbonyl groups) to trace reaction pathways.
  • Microreactor systems : Perform high-throughput screening of reaction parameters (temperature, catalyst loading) .

Q. What crystallographic strategies are effective in determining the three-dimensional conformation of the acetylamino phenyl substituent?

  • Single-crystal X-ray diffraction : Optimize crystallization using solvent vapor diffusion (e.g., ethanol/water mixtures) .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between acetylamino and methoxy groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.